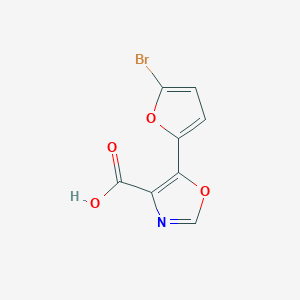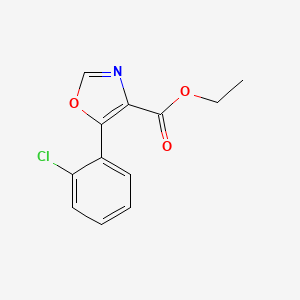
5-(3-Chlorophenyl)-2-formylphenol, 95%
Übersicht
Beschreibung
5-(3-Chlorophenyl)-2-formylphenol, 95% (CFPF-95) is an organic compound composed of a phenol group attached to a 3-chlorophenyl ring and a formyl group. It is a white crystalline solid with a melting point of 109-110 ˚C. CFPF-95 is a widely used reagent in the synthesis of organic compounds and has many applications in scientific research.
Wirkmechanismus
5-(3-Chlorophenyl)-2-formylphenol, 95% acts as an electrophile, which means that it can react with nucleophiles, such as amines and carboxylic acids, to form covalent bonds. The reaction between 5-(3-Chlorophenyl)-2-formylphenol, 95% and a nucleophile typically involves the formation of a bond between a carbon atom on the 3-chlorophenyl ring and a nitrogen or oxygen atom on the nucleophile. This reaction is known as an electrophilic aromatic substitution reaction.
Biochemical and Physiological Effects
5-(3-Chlorophenyl)-2-formylphenol, 95% has been found to have no significant biochemical or physiological effects in humans or animals. It is not known to be toxic or mutagenic and has not been associated with any adverse health effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(3-Chlorophenyl)-2-formylphenol, 95% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, which makes it a useful reagent for organic synthesis. The main limitation of 5-(3-Chlorophenyl)-2-formylphenol, 95% is that it is not soluble in water, which limits its use in aqueous solutions.
Zukünftige Richtungen
Given its wide range of applications in scientific research, there are many potential future directions for 5-(3-Chlorophenyl)-2-formylphenol, 95%. These include its use in the synthesis of new pharmaceuticals, the development of new polymers, and the fabrication of new materials for biomedical applications. Additionally, further research could be conducted to investigate the potential of 5-(3-Chlorophenyl)-2-formylphenol, 95% to be used in aqueous solutions.
Synthesemethoden
5-(3-Chlorophenyl)-2-formylphenol, 95% is synthesized through a two-step process. The first step involves the reaction of 3-chlorophenol and formaldehyde in the presence of an acid catalyst, such as sulfuric acid, to form 5-(3-chlorophenyl)-2-formylphenol. The second step involves the purification of the product through recrystallization. The recrystallization process involves dissolving the product in a solvent, such as ethanol, and then slowly cooling the solution to allow the crystals to form. The crystals are then filtered and dried to obtain the final product.
Wissenschaftliche Forschungsanwendungen
5-(3-Chlorophenyl)-2-formylphenol, 95% has many applications in scientific research. It is used in the synthesis of organic compounds, such as pharmaceuticals, dyes, and fragrances. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, 5-(3-Chlorophenyl)-2-formylphenol, 95% is used in the synthesis of materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-3-1-2-9(6-12)10-4-5-11(8-15)13(16)7-10/h1-8,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAQGONWJLEGRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626539 | |
| Record name | 3'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-2-formylphenol | |
CAS RN |
343603-99-6 | |
| Record name | 3′-Chloro-3-hydroxy[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343603-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















